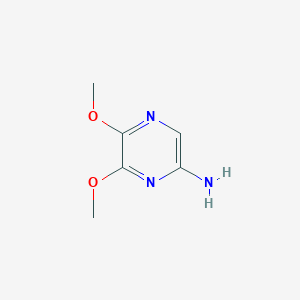

5,6-Dimethoxypyrazin-2-amine

Description

Properties

CAS No. |

89465-07-6 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5,6-dimethoxypyrazin-2-amine |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3,(H2,7,9) |

InChI Key |

CHRVIIJGVHHMGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1OC)N |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyrazine Intermediates and Amination

A key approach to prepare pyrazin-2-amines involves starting from halogenated pyrazine derivatives, such as 2,6-dichloropyrazine. The amino group is introduced by nucleophilic substitution of the chlorine at position 2 with ammonia or amines.

- Step 1: Preparation of 2,6-dichloropyrazine or substituted analogues.

- Step 2: Selective substitution at the 2-position with ammonia to yield 2-aminopyrazines.

- Step 3: Introduction of methoxy groups at 5 and 6 positions via methylation or methoxylation reactions.

This method is supported by patent literature describing the preparation of 6-methyl-pyrazin-2-ylamine through reaction of 2,6-dichloropyrazine with dialkyl malonate derivatives, followed by hydrolysis, decarboxylation, and amination with ammonia under sealed vessel conditions at elevated temperature and pressure (100–200 °C, 20–40 bar).

Malonate Derivative Arylation and Decarboxylation Route

A more efficient and scalable route involves the alkylation of dialkyl malonate with 2,6-dichloropyrazine to form (6-chloro-pyrazin-2-yl)malonic acid diethyl ester, followed by hydrolysis and decarboxylation to yield 6-chloro-pyrazin-2-yl-acetic acid, which is then reacted with ammonia to produce the amino derivative.

- This two-stage process allows for high yields (up to 71%) and avoids the use of pyrophoric metallic reagents.

- The reaction conditions for amination are typically 180 °C and 35 bar for 8 hours in aqueous ammonia.

- The intermediate 6-chloro-pyrazin-2-yl-acetic acid is a stable solid, facilitating handling and purification.

Table 1: Summary of Key Reaction Conditions and Yields for Malonate Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Arylation of 2,6-dichloropyrazine with diethyl malonate | Sodium hydride base, toluene/THF, 100–200 °C, 20–40 bar | 67 | Formation of (6-chloro-pyrazin-2-yl)malonic acid diethyl ester |

| Hydrolysis and decarboxylation | In situ during amination step | - | Converts ester to acid intermediate |

| Amination | Aqueous ammonia, sealed vessel, 180 °C, 35 bar, 8 h | 71 | Conversion to 6-methyl-pyrazin-2-ylamine |

Direct Methoxylation of Pyrazine Ring

Methoxylation at the 5 and 6 positions can be achieved by nucleophilic aromatic substitution of halogenated pyrazines with methoxide ions or via methylation of hydroxy-substituted pyrazines.

- This step usually follows the introduction of the amino group to avoid complications with nucleophilic substitution.

- Conditions often involve sodium methoxide or potassium methoxide in methanol or other polar solvents, sometimes under reflux.

- Control of regioselectivity is critical to ensure substitution at the 5 and 6 positions without affecting the 2-amino group.

While specific detailed procedures for this compound are less commonly reported, analogous methods from pyrazine chemistry suggest this as a viable approach.

Alternative Routes: Reduction and Rearrangement Methods

Other methods reported in the literature for related pyrazin-2-amines include:

- Reduction of nitro-substituted pyrazines to amines.

- Use of tertiary amines converted to secondary amines via N-oxide intermediates and cleavage with alkali metals in liquid ammonia, as described in older patents.

However, these methods are less favored due to complexity, use of hazardous reagents, and lower scalability.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Scalability | Yield Range (%) |

|---|---|---|---|---|

| Halogenated pyrazine amination | Direct, well-understood chemistry | Requires selective substitution | Moderate | 60–75 |

| Malonate derivative route | Efficient, stable intermediates, scalable | Requires high temperature and pressure | High | 67–71 |

| Direct methoxylation | Straightforward for methoxy installation | Regioselectivity challenges | Moderate | Variable |

| Reduction of nitro derivatives | Established reduction methods | Additional steps, hazardous reagents | Low to moderate | Variable |

| N-oxide cleavage of tertiary amines | Novel approach for secondary amines | Use of pyrophoric metals, complex | Low | Variable |

Experimental Data and Characterization

- Mass Spectrometry (MS): Key intermediates and final products show characteristic molecular ion peaks. For example, 6-methyl-pyrazin-2-ylamine shows M+H at 110.

- Nuclear Magnetic Resonance (NMR): Proton NMR signals correspond to aromatic protons and methoxy groups. For instance, 6-methyl-pyrazin-2-ylamine exhibits signals at δ 7.8 (aromatic H) and δ 2.4 (methyl group).

- Melting Points: The final amine compounds typically have melting points around 124–125 °C, indicating purity and consistent identity.

- Yields: Reported yields for the key steps range from 67% to 71%, demonstrating efficiency of the malonate-based route.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxypyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

5,6-Dimethoxypyrazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyrazin-2-amine involves its interaction with various molecular targets. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Methoxy vs. Methyl Groups: Methoxy substituents are bulkier and more polar than methyl groups. This increases solubility in polar solvents (e.g., water, ethanol) compared to 5,6-Dimethylpyrazin-2-amine . The electron-donating nature of methoxy groups may enhance resonance stabilization of the pyrazine ring, affecting reactivity in electrophilic substitution reactions.

- Halogenated Derivatives : Bromo and chloro substituents (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) introduce electron-withdrawing effects, reducing basicity of the amine group and directing reactivity toward nucleophilic aromatic substitution .

Pharmacological Relevance

Pyrazinamine derivatives are explored as intermediates in drug discovery:

- DPP-IV Inhibitors : Pyrazine scaffolds are present in bioactive molecules, such as triazolopiperazine-based DPP-IV inhibitors (e.g., ), where substituents like trifluoromethyl enhance metabolic stability .

- Antimicrobial and Anticancer Potential: Methoxy and halogenated pyrazines are studied for antimicrobial activity, leveraging their ability to disrupt bacterial membranes or enzyme function .

Biological Activity

5,6-Dimethoxypyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

The compound contains two methoxy groups at the 5 and 6 positions of the pyrazine ring, which may influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazin-2-amines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazine derivatives. For example, a study demonstrated that certain pyrazine compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. The effectiveness of these compounds varies significantly based on their structural modifications.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast) | 15.4 | Caspase activation |

| This compound | A549 (Lung) | 12.3 | ROS generation |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various pyrazine derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This highlights its potential as an antimicrobial agent.

-

Anticancer Mechanisms :

- In a comparative study of different pyrazine derivatives, this compound was shown to be more effective than its counterparts in inducing apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

-

Inflammatory Response Modulation :

- A recent investigation into the anti-inflammatory effects demonstrated that treatment with this compound reduced nitric oxide production in LPS-stimulated macrophages by approximately 45%, indicating significant anti-inflammatory activity.

Q & A

Q. Q1. What are the optimal synthetic routes for 5,6-Dimethoxypyrazin-2-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound often involves condensation reactions between substituted pyrazine precursors and methoxy groups. A reported procedure (similar to pyrazine derivatives) uses sodium acetate and sodium hydroxide in methanol/water mixtures under controlled temperatures, achieving yields around 17% . To improve yields, consider optimizing stoichiometry, reaction time, and solvent polarity. Design of Experiments (DOE) methodologies, such as factorial design, can systematically evaluate variables like temperature, pH, and catalyst loading to identify optimal conditions .

Q. Q2. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is commonly employed for purification. For polar impurities, recrystallization in methanol or ethanol may enhance purity . Advanced techniques like preparative HPLC (with C18 columns) can resolve closely related pyrazine derivatives, though solvent compatibility with methoxy groups must be verified .

Q. Q3. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic methods:

Q. Q4. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Store the compound in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of methoxy groups. Monitor degradation via periodic HPLC analysis. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic or thermal decomposition .

Advanced Research Questions

Q. Q5. How can enantioselective synthesis of this compound derivatives be achieved for chiral studies?

Methodological Answer: Introduce chiral auxiliaries or catalysts during key steps (e.g., asymmetric amination). For example, use enantiopure amino alcohols or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity . Chiral HPLC or capillary electrophoresis can then separate enantiomers, with polar organic mobile phases enhancing resolution .

Q. Q6. What in silico strategies predict the biological activity of this compound analogs?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinases or microbial enzymes). QSAR models trained on pyrazine derivatives can correlate substituent effects (e.g., methoxy position) with bioactivity . Validate predictions with in vitro assays, such as MIC tests for antimicrobial activity .

Q. Q7. How do contradictory data on reaction mechanisms for pyrazine derivatives inform experimental design?

Methodological Answer: Contradictions often arise from solvent effects or competing pathways. For example, nucleophilic aromatic substitution vs. radical-mediated mechanisms in methoxy group activation. Use isotopic labeling (e.g., ¹⁸O in methoxy groups) and kinetic studies to differentiate pathways. Time-resolved spectroscopy (UV-Vis, EPR) can capture transient intermediates .

Q. Q8. What advanced separation techniques address challenges in isolating this compound from complex matrices?

Methodological Answer: Employ hyphenated techniques like LC-MS/MS for trace analysis. For industrial-scale separation, explore membrane technologies (nanofiltration) or simulated moving bed (SMB) chromatography to enhance throughput and purity .

Q. Q9. How can researchers mitigate scale-up challenges for this compound synthesis?

Methodological Answer: Use microreactor systems to maintain temperature control and mixing efficiency during scale-up. Computational fluid dynamics (CFD) models can predict heat/mass transfer limitations in batch reactors. DOE-guided optimization of parameters like agitation rate and feed addition timing minimizes side reactions .

Q. Q10. What methodologies elucidate degradation pathways of this compound under environmental conditions?

Methodological Answer: Conduct photolysis studies (UV irradiation at 254 nm) and hydrolytic degradation (pH 1–13) with LC-HRMS to identify breakdown products. Use QTOF-MS for structural elucidation of metabolites. Environmental fate modeling (EPI Suite) predicts persistence and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.